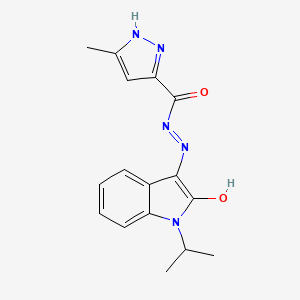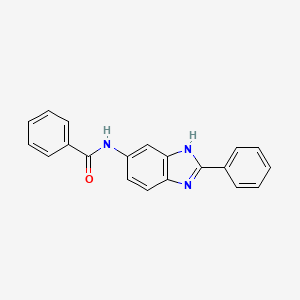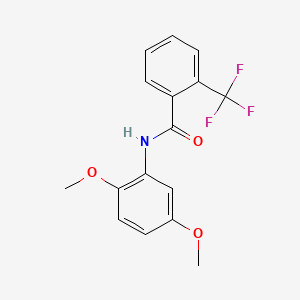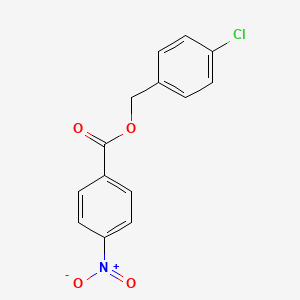![molecular formula C19H15N3O4 B5797116 5-{[(3-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5797116.png)
5-{[(3-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(3-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as APAP, is a synthetic compound that belongs to the class of pyrimidine derivatives. APAP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
APAP has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit antitumor, antiviral, and antimicrobial activities. APAP has also been investigated as a potential inhibitor of protein tyrosine phosphatases, which play a crucial role in various signaling pathways. Moreover, APAP has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Mécanisme D'action
The mechanism of action of APAP is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of protein tyrosine phosphatases. This inhibition leads to the activation of various signaling pathways, including the JAK/STAT and MAPK pathways, which play a crucial role in cell proliferation, differentiation, and survival. APAP has also been shown to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
APAP has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. APAP has also been reported to exhibit antiviral and antimicrobial activities. Moreover, APAP has been shown to modulate the activity of various signaling pathways, including the JAK/STAT and MAPK pathways, which play a crucial role in cell proliferation, differentiation, and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using APAP in lab experiments is its potential applications in medicinal chemistry and pharmacology. APAP has been extensively studied for its potential antitumor, antiviral, and antimicrobial activities. Moreover, APAP has been shown to modulate the activity of various signaling pathways, which can be useful in understanding the underlying mechanisms of various diseases. However, one of the major limitations of using APAP in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on APAP. One of the potential areas of research is to investigate the structure-activity relationship of APAP and its derivatives to develop more potent and selective inhibitors of protein tyrosine phosphatases. Moreover, further studies are needed to elucidate the mechanism of action of APAP and its potential applications in various diseases. Additionally, the development of novel drug delivery systems can improve the bioavailability and pharmacokinetics of APAP, which can enhance its therapeutic potential.
Méthodes De Synthèse
APAP can be synthesized by the reaction of 3-acetylbenzaldehyde and barbituric acid in the presence of a catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of APAP as a yellow crystalline solid. The purity of the synthesized compound can be improved by recrystallization and further purification techniques.
Propriétés
IUPAC Name |
5-[(3-acetylphenyl)iminomethyl]-6-hydroxy-1-phenylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-12(23)13-6-5-7-14(10-13)20-11-16-17(24)21-19(26)22(18(16)25)15-8-3-2-4-9-15/h2-11,25H,1H3,(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCUSOLPFVZETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5797035.png)

![4-[(4-methoxyphenoxy)methyl]-5-methyl-2-furoic acid](/img/structure/B5797045.png)





![N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5797079.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5797098.png)
![5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B5797099.png)
![5-[(3-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5797106.png)